molecular formula C13H18N4O2 B12473625 N'-(2-cyclohexylacetyl)pyrazine-2-carbohydrazide

N'-(2-cyclohexylacetyl)pyrazine-2-carbohydrazide

Cat. No.: B12473625
M. Wt: 262.31 g/mol
InChI Key: DZVUSCVDWIIRQQ-UHFFFAOYSA-N
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Description

N’-(2-cyclohexylacetyl)pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of N’-(2-cyclohexylacetyl)pyrazine-2-carbohydrazide makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyclohexylacetyl)pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with 2-cyclohexylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of N’-(2-cyclohexylacetyl)pyrazine-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyclohexylacetyl)pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the pyrazine ring.

Scientific Research Applications

N’-(2-cyclohexylacetyl)pyrazine-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-cyclohexylacetyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity, by disrupting the normal metabolic processes of microorganisms .

Comparison with Similar Compounds

N’-(2-cyclohexylacetyl)pyrazine-2-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N'-(2-cyclohexylacetyl)pyrazine-2-carbohydrazide

InChI

InChI=1S/C13H18N4O2/c18-12(8-10-4-2-1-3-5-10)16-17-13(19)11-9-14-6-7-15-11/h6-7,9-10H,1-5,8H2,(H,16,18)(H,17,19)

InChI Key

DZVUSCVDWIIRQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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